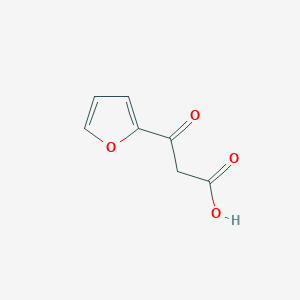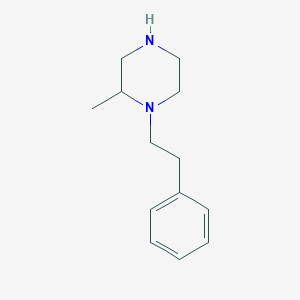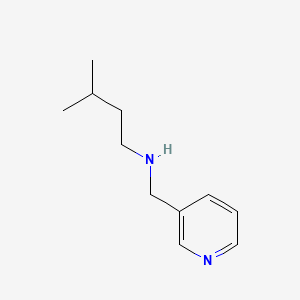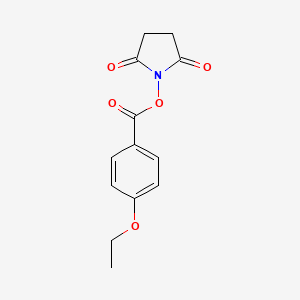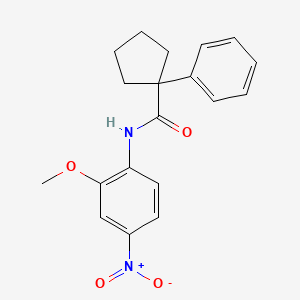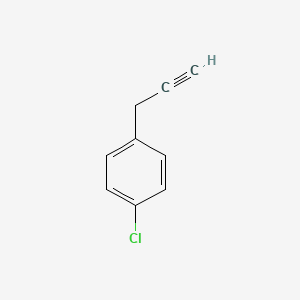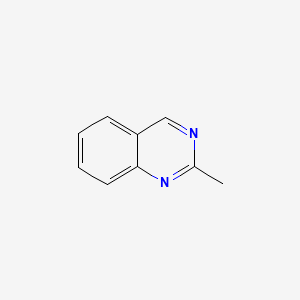
2-Methylquinazoline
Vue d'ensemble
Description
2-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of a methyl group at the second position of the quinazoline ring distinguishes this compound from other quinazoline derivatives .
Mécanisme D'action
Target of Action
The primary target of 2-Methylquinazoline is Histone Deacetylases 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which is involved in numerous cellular processes, including cell migration, immune synapse formation, and the degradation of misfolded proteins .
Mode of Action
This compound acts as a potent and selective inhibitor of HDAC6 . It binds to HDAC6 and inhibits its activity, leading to an increase in the acetylation of histone H3 and α-tubulin . This inhibition of HDAC6 activity results in significant changes in the cell, including a reduction in inflammatory responses .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects several biochemical pathways. One of the key pathways influenced is the NF-κB pathway , which plays a crucial role in immune and inflammatory responses . The compound also affects the ERK1/2 protein and p38 phosphorylation . These changes lead to a reduction in the expression of proinflammatory cytokines IL-1β and IL-6 in kidney cells .
Result of Action
The action of this compound results in a significant reduction in inflammation and damage in the context of acute kidney injury (AKI) . In studies, pretreatment with the compound significantly attenuated serum creatinine, serum urea, renal tubular damage, and suppressed renal inflammatory responses . This suggests that this compound could have potential therapeutic applications in conditions like AKI.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the alkylating agent, solvent, and temperature can affect the reaction of this compound . .
Analyse Biochimique
Biochemical Properties
Quinazoline derivatives, including 2-Methylquinazoline, have been reported to interact with various enzymes and proteins . For instance, certain quinazoline derivatives have been found to inhibit the activity of histone deacetylases 6 (HDAC6), a key enzyme involved in various cellular processes .
Cellular Effects
This compound has been reported to exert significant effects on cellular processes. This compound was shown to suppress renal inflammatory responses and attenuate renal dysfunction and pathological changes .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Studies on quinazoline derivatives suggest that these compounds may exert their effects through various mechanisms. For instance, the this compound derivative F7 has been found to inhibit HDAC6 activity, leading to enhanced acetylation of histone H3 and α-tubulin .
Temporal Effects in Laboratory Settings
Studies on the this compound derivative F7 suggest that this compound can exert long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound and its derivatives appear to vary with dosage. For instance, pretreatment with the this compound derivative F7 at a dose of 40 mg/kg/d for 3 days significantly attenuated symptoms of acute kidney injury in glycerol-injected mice .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylquinazoline can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with Grignard reagents, followed by cyclization with acid chlorides or anhydrides .
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic processes. For example, a palladium-catalyzed intramolecular aryl C(sp2)-H amidination method can be employed, where N-arylamidines react with isonitriles in the presence of a base like cesium carbonate under an oxygen atmosphere .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Applications De Recherche Scientifique
2-Methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
2-Methylquinazoline can be compared with other quinazoline derivatives such as:
Quinazolinone: Known for its sedative and hypnotic properties.
4-Methylquinazoline: Evaluated for its pulmonary-selective inhibition activity.
6-Bromoquinazoline: Noted for its anticancer activity against specific cell lines
Uniqueness: this compound stands out due to its specific methyl substitution at the second position, which imparts unique chemical reactivity and biological activity. Its derivatives, like F7, have shown promising results in medical research, particularly in enzyme inhibition and anti-inflammatory applications .
Propriétés
IUPAC Name |
2-methylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPQTHAFYUTZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315600 | |
| Record name | 2-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-79-8 | |
| Record name | 2-Methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylquinazoline?
A1: The molecular formula of this compound is C9H8N2, and its molecular weight is 144.17 g/mol.
Q2: How can I synthesize 4-amino-2-methylquinazolines in an environmentally friendly manner?
A2: A microwave-assisted, solvent-free method has been developed for the synthesis of 4-amino-2-methylquinazolines. This approach offers a fast and efficient alternative to traditional synthetic routes. []
Q3: Can you describe a method for synthesizing this compound-4-thione?
A3: this compound-4-thione can be synthesized as a precursor for alkylation reactions. []
Q4: What spectroscopic techniques are used to characterize this compound derivatives?
A4: Common spectroscopic techniques used for characterization include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry. These methods provide valuable information about the structure and purity of the synthesized compounds. [, , , ]
Q5: How does potassium amide react with 2-bromoquinoline in liquid ammonia?
A5: The reaction of 2-bromoquinoline with potassium amide in liquid ammonia leads to the formation of both 2-aminoquinoline and this compound, the latter being the product of a ring transformation. []
Q6: Can you explain the mechanism of dimerization of quinazoline compounds catalyzed by cyanide ions?
A6: The dimerization process of quinazolines, catalyzed by cyanide ions, proceeds through an intermediate, 4,4′(3H,3′H)-biquinazolinylidene. This intermediate is then oxidized by atmospheric oxygen to form the final dimer, 4,4′-biquinazolinyl. This mechanism closely resembles that of the benzoin condensation. []
Q7: How does the introduction of a methyl group at the C2 position of quinazoline affect its reactivity in cyanide-catalyzed dimerization?
A7: Introducing a methyl group at the C2 position of quinazoline reduces the reaction rate of cyanide-catalyzed dimerization. This is attributed to the increased activation energy required for the dimerization of this compound compared to unsubstituted quinazoline. []
Q8: What are some potential therapeutic applications of this compound derivatives?
A8: Research suggests that this compound derivatives show promise as potential therapeutic agents in several areas, including:
- Antimicrobial agents: Some derivatives exhibit promising antimicrobial activity, including against methicillin-resistant Staphylococcus aureus. [, , ]
- Anti-cancer agents: Certain derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, mainly attributed to their ability to inhibit tubulin polymerization. []
- Anti-inflammatory agents: Some derivatives show significant analgesic and anti-inflammatory activities. []
- Treatment of acute kidney injury: Research suggests that selective histone deacetylase 6 (HDAC6) inhibitors based on this compound effectively protect against both rhabdomyolysis-induced and cisplatin-induced acute kidney injury. [, ]
Q9: How do this compound derivatives interact with HDAC6?
A9: this compound derivatives, specifically designed as HDAC6 inhibitors, bind to the enzyme and inhibit its deacetylase activity. This leads to increased acetylation of histone H3 and α-tubulin, ultimately providing protection against acute kidney injury. [, ]
Q10: Do this compound derivatives exhibit antitumor activity?
A10: Yes, certain this compound derivatives, designed as analogs of the tumor vascular disrupting agent verubulin, exhibit potent antitumor activity. These analogs display antiproliferative effects against a panel of tumor cell lines, including those derived from colon, breast, ovarian, and germ cell cancers. []
Q11: What is the mechanism of action of this compound derivatives with antitumor activity?
A11: These derivatives interfere with tubulin polymerization, a process crucial for cell division. Additionally, they exhibit vascular-disrupting properties, leading to the destruction of tumor blood vessels. [, ]
Q12: Have any this compound derivatives shown efficacy in in vivo models of cancer?
A12: Yes, a this compound derivative (compound 10 in the referenced study []) demonstrated significant vascular-disrupting effects in a nude mice model bearing a germ cell tumor xenograft. The treatment resulted in hemorrhages and extensive necrosis within the tumor, indicating its potential as an anti-cancer agent. []
Q13: How does the substitution pattern on the quinazoline ring influence biological activity?
A13: The specific substitution pattern on the quinazoline core significantly impacts the biological activity of the derivatives. For example, introducing a chlorine atom at the 6-position enhances anti-mycobacterial and photosynthesis-inhibiting activities. []
Q14: What is the significance of the ortho-substituent on the 8-aryl ring in 4-amino-8-arylquinazoline derivatives?
A14: The presence of an ortho-substituent on the 8-aryl ring in 4-amino-8-arylquinazoline derivatives is crucial for their binding affinity to the corticotropin-releasing hormone type 1 receptor (CRHR1). This structural feature appears to be essential for their potential as non-peptide CRHR1 antagonists. []
Q15: Can you elaborate on the SAR of isocombretaquinazolines as antitubulin agents?
A15: Replacing the 3,4,5-trimethoxyphenyl ring of isocombretastatin A-4 (isoCA-4) with a quinazoline nucleus leads to potent cytotoxic agents called isocombretaquinazolines. These compounds retain the ability to inhibit tubulin polymerization and exhibit nanomolar cytotoxicity against various cancer cell lines. Notably, the presence of specific substituents on the quinazoline ring can further enhance their antitumor activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
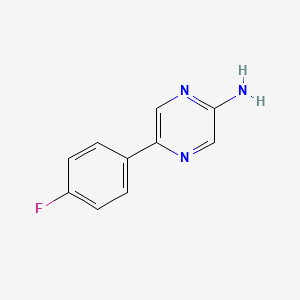
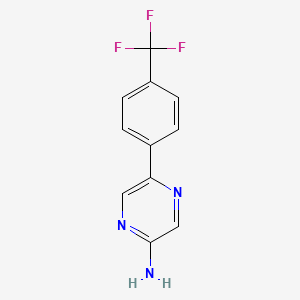
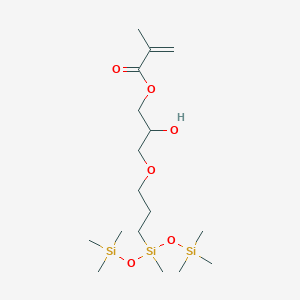
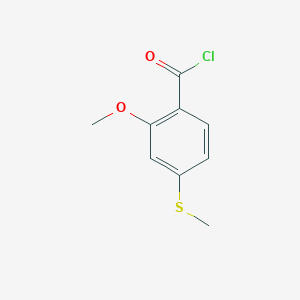
![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)

![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)
